

Spectroscopic Profile of Ethyl 4-Aminobenzoate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Ethylbenzoate*

Cat. No.: *B1233868*

[Get Quote](#)

Introduction

Ethyl 4-aminobenzoate, a key organic compound, serves as a vital intermediate in the synthesis of various pharmaceuticals and as a component in local anesthetics. A thorough understanding of its structural and chemical properties is paramount for its application in research, development, and quality control. This technical guide provides a comprehensive overview of the spectroscopic data of ethyl 4-aminobenzoate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented, alongside visualizations to aid in the interpretation and understanding of the spectroscopic analysis workflow and the correlation of molecular structure with spectral features.

Spectroscopic Data

The following tables summarize the key spectroscopic data for ethyl 4-aminobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for Ethyl 4-Aminobenzoate

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.84	Doublet of doublets	8.8, 2.0	2H	Aromatic C-H (ortho to -COOEt)
6.62	Doublet of doublets	8.8, 2.0	2H	Aromatic C-H (ortho to -NH ₂)
4.31	Quartet	7.2	2H	-O-CH ₂ -CH ₃
4.16	Broad singlet	-	2H	-NH ₂
1.35	Triplet	7.2	3H	-O-CH ₂ -CH ₃

Solvent: CDCl₃. Reference: TMS at 0.00 ppm.[\[1\]](#)

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 4-Aminobenzoate

Chemical Shift (δ) ppm	Assignment
166.8	C=O (Ester)
150.8	Aromatic C-NH ₂
131.6	Aromatic C-H (ortho to -COOEt)
120.0	Aromatic C-COOEt
113.8	Aromatic C-H (ortho to -NH ₂)
60.4	-O-CH ₂ -CH ₃
14.4	-O-CH ₂ -CH ₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.[\[1\]](#)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Ethyl 4-Aminobenzoate

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3425, 3340	Strong, Sharp	N-H Stretch	Primary Amine (-NH ₂)
3220	Medium	N-H Stretch (Overtone/Combination)	Primary Amine (-NH ₂)
3050-2900	Medium	C-H Stretch	Aromatic and Alkyl
1680	Very Strong	C=O Stretch	Ester
1605, 1510	Strong	C=C Stretch	Aromatic Ring
1275	Strong	C-O Stretch	Ester
1170	Strong	C-N Stretch	Aromatic Amine
845	Strong	C-H Bend (Out-of-plane)	p-Disubstituted Benzene

Sample Preparation: KBr pellet or thin film.[\[2\]](#)

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data for Ethyl 4-Aminobenzoate (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
165	100	[M] ⁺ (Molecular Ion)
137	~50	[M - C ₂ H ₄] ⁺
120	~85	[M - OC ₂ H ₅] ⁺
92	~30	[C ₆ H ₆ N] ⁺
65	~20	[C ₅ H ₅] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV.[\[3\]](#)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation:
 - Weigh approximately 10-20 mg of ethyl 4-aminobenzoate for ^1H NMR, or 50-100 mg for ^{13}C NMR, into a clean, dry vial.[1]
 - Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
 - Gently agitate the vial to ensure the sample is fully dissolved.
 - Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[4]
 - Cap the NMR tube securely.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's autosampler or manually lower it into the magnet.
 - Lock the spectrometer onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer acquisition time are typically required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.[5]
- Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
- Identify the chemical shifts, multiplicities, and coupling constants for all signals.

Infrared (IR) Spectroscopy (KBr Pellet Method)

- Sample Preparation:

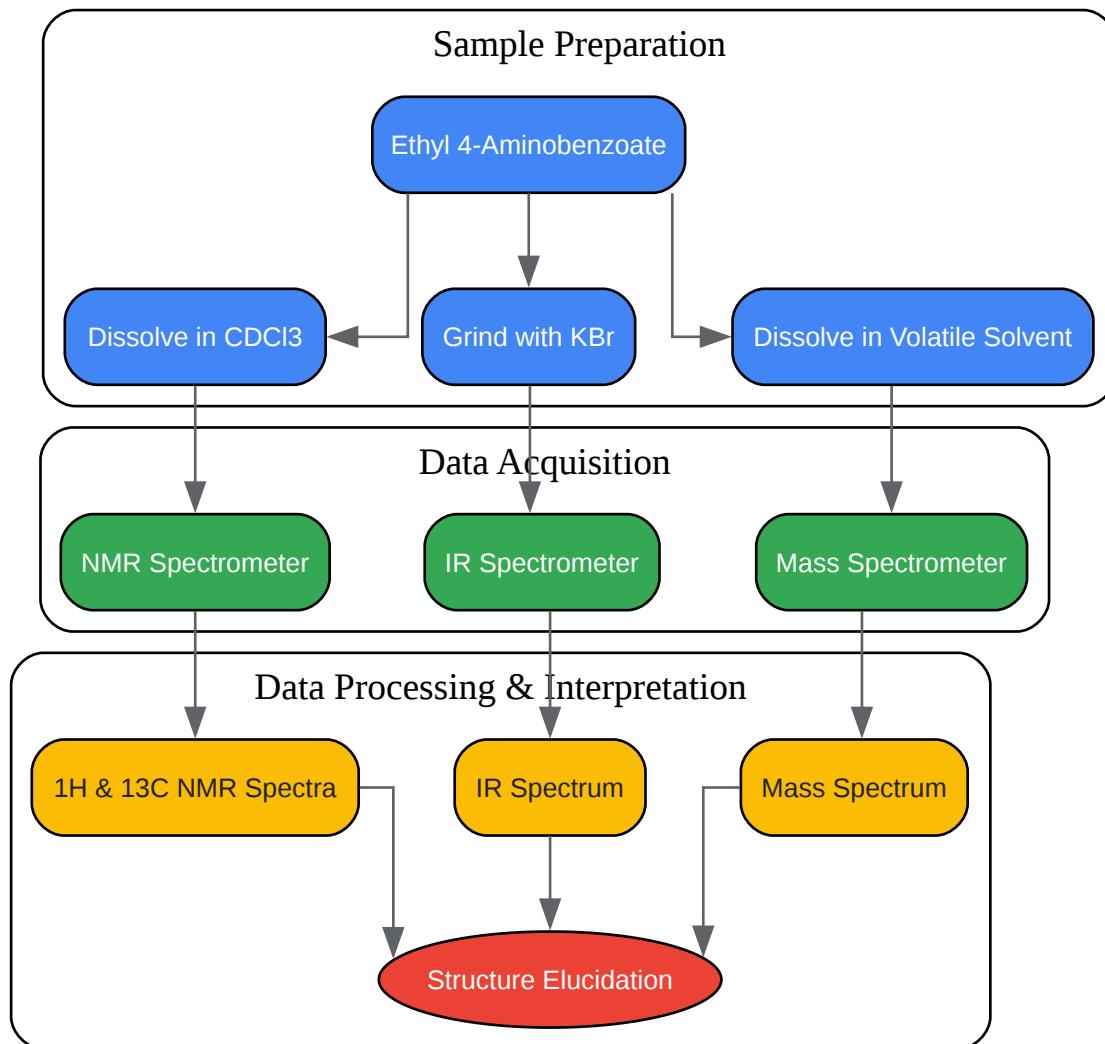
- Place a small amount (1-2 mg) of finely ground ethyl 4-aminobenzoate into an agate mortar.[6]
- Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[6]
- Gently grind the mixture with a pestle for a few minutes to ensure a homogenous dispersion of the sample in the KBr.
- Transfer a portion of the mixture into a pellet press die.
- Apply pressure using a hydraulic press to form a thin, transparent pellet.[7]

- Data Acquisition:

- Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the IR spectrum of the sample. The spectrum is typically recorded from 4000 cm^{-1} to 400 cm^{-1} .

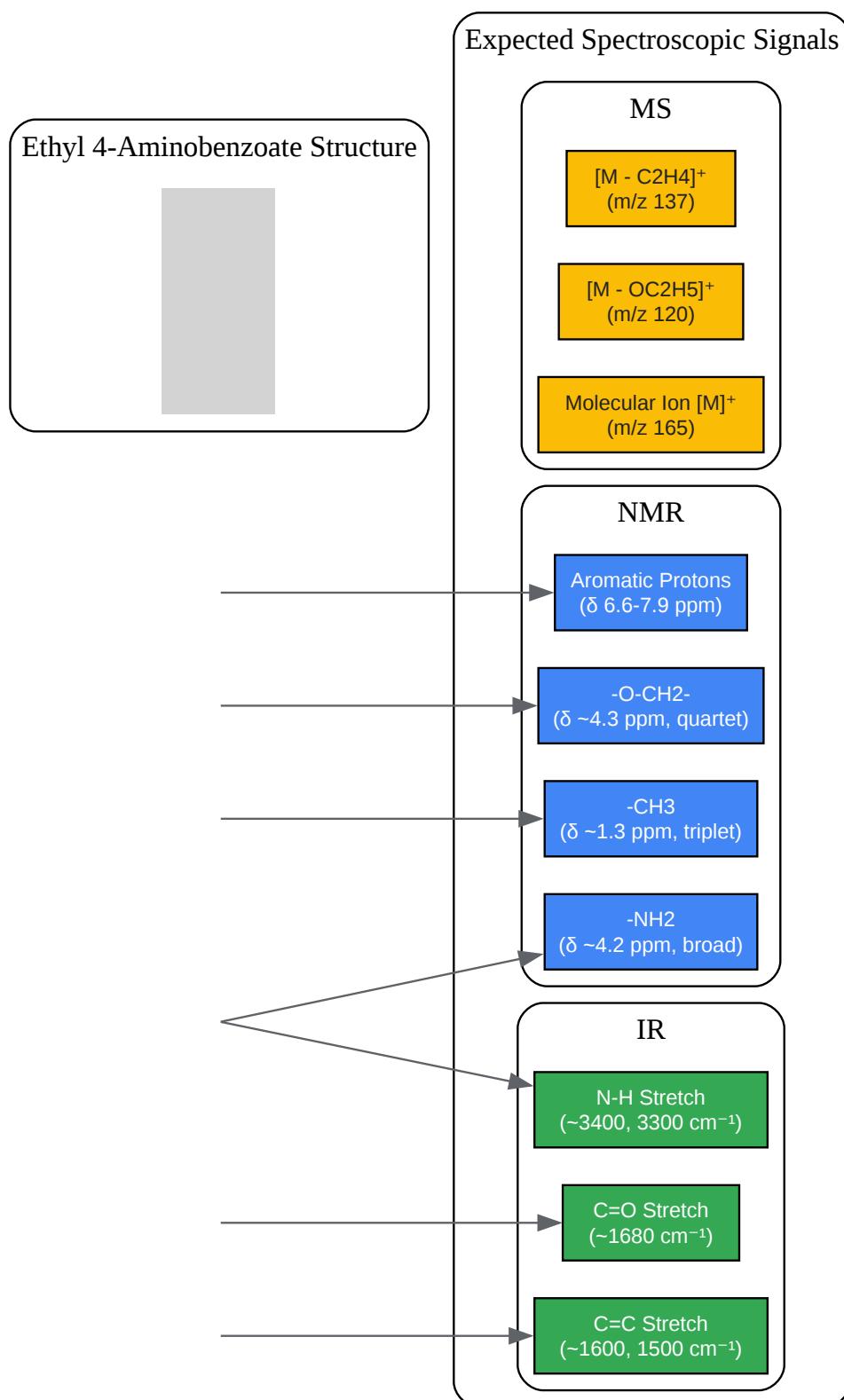
- Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify the wavenumbers of the major absorption bands and correlate them to the functional groups present in the molecule.[2]


Mass Spectrometry (Electron Ionization)

- Sample Introduction:
 - Dissolve a small amount of ethyl 4-aminobenzoate in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 10 µg/mL.[8]
 - Introduce the sample into the mass spectrometer. For volatile compounds, this is often done via a gas chromatograph (GC-MS) or a direct insertion probe.[9]
- Ionization and Analysis:
 - In the ion source, the sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).[9] This causes ionization and fragmentation of the molecules.
 - The resulting positive ions are accelerated into the mass analyzer.
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - The detector records the abundance of each ion at a specific m/z value.
- Data Interpretation:
 - The resulting mass spectrum shows the relative abundance of different fragment ions as a function of their m/z.
 - Identify the molecular ion peak ($[M]^+$), which corresponds to the molecular weight of the compound.
 - Analyze the fragmentation pattern to deduce the structure of the molecule. The difference in mass between the molecular ion and the fragment ions corresponds to the loss of

neutral fragments.[\[4\]](#)


Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the correlation between the structure of ethyl 4-aminobenzoate and its spectral features.

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

[Click to download full resolution via product page](#)

Caption: Structure-Spectra Correlation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. sites.bu.edu [sites.bu.edu]
- 5. organomation.com [organomation.com]
- 6. shimadzu.com [shimadzu.com]
- 7. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 8. uib.no [uib.no]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 4-Aminobenzoate: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1233868#spectroscopic-data-of-4-ethylbenzoate-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com